molecular formula C10H11NO2 B1235387 Tuberin CAS No. 2501-37-3

Tuberin

Cat. No.: B1235387
CAS No.: 2501-37-3
M. Wt: 177.20 g/mol
InChI Key: SZCZSKMCTGEJKI-VOTSOKGWSA-N
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Description

Tuberin is a protein encoded by the TSC2 gene located on chromosome 16p13.3. It is a major component of the protein regulatory complex known as the Tuberous Sclerosis Complex. This compound plays a crucial role in cell cycle progression and protein synthesis. Mutations in the TSC2 gene lead to the formation of benign tumors in many organ systems, causing the Tuberous Sclerosis Complex disorder .

Preparation Methods

Tuberin is a protein, and its preparation involves recombinant DNA technology. The TSC2 gene is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that induce the expression of the TSC2 gene, leading to the production of this compound. The protein is then purified using techniques such as affinity chromatography .

Chemical Reactions Analysis

Tuberin undergoes various post-translational modifications, including phosphorylation, ubiquitination, and acetylation. These modifications regulate its activity and stability. For example, phosphorylation of this compound by Akt kinase inhibits its activity, while dephosphorylation by protein phosphatase 2A activates it. This compound also interacts with other proteins, such as Hamartin, to form the Tuberous Sclerosis Complex, which inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway .

Scientific Research Applications

Tuberin has several scientific research applications:

    Chemistry: this compound is used to study protein-protein interactions and post-translational modifications.

    Biology: this compound is crucial for understanding cell cycle regulation, protein synthesis, and cellular responses to environmental signals.

    Medicine: this compound is studied for its role in Tuberous Sclerosis Complex disorder and its potential as a therapeutic target for cancer and other diseases.

    Industry: This compound is used in the development of diagnostic tools and therapeutic agents

Mechanism of Action

Tuberin exerts its effects by forming a complex with Hamartin, which inhibits the mTORC1 pathway. This pathway regulates cell growth and protein synthesis. This compound’s GTPase activating protein domain allows it to bind and inhibit Ras homolog enriched in brain (Rheb), a small GTPase that activates mTORC1. By inhibiting Rheb, this compound prevents the activation of mTORC1, leading to reduced protein synthesis and cell growth .

Comparison with Similar Compounds

Tuberin is unique due to its role in the Tuberous Sclerosis Complex and its ability to inhibit the mTORC1 pathway. Similar compounds include:

Biological Activity

Tuberin, encoded by the TSC2 gene, is a critical protein involved in various cellular processes, particularly through its role in the Tuberous Sclerosis Complex (TSC). This complex is essential for regulating cell growth and metabolism via the mechanistic target of rapamycin (mTOR) pathway. Understanding the biological activity of this compound provides insights into its multifaceted roles in cellular signaling, tumor suppression, and disease progression.

Structure and Function

This compound functions primarily as a GTPase-activating protein (GAP) for Rheb (Ras homolog enriched in brain), which is a key regulator of mTOR signaling. The interaction between this compound and Rheb inhibits mTORC1, thereby controlling protein synthesis and cell growth. This compound's activity is modulated by various post-translational modifications, including phosphorylation by kinases such as Akt and Erk, which can disrupt its function and promote mTORC1 activation under certain conditions .

Subcellular Localization

The localization of this compound within the cell is dynamic and influenced by nutrient availability and cellular stress. Under nutrient-rich conditions, this compound tends to localize in the cytoplasm, while during low-energy states, it translocates to the nucleus . This localization is crucial for its function in regulating cell cycle progression and apoptosis.

Biological Activities

This compound has been implicated in several biological activities:

  • Regulation of Cell Growth : this compound inhibits mTORC1 signaling, leading to reduced cell size and proliferation. Loss of this compound function can result in unregulated cell growth, contributing to tumorigenesis .
  • Cell Migration and Adhesion : Studies have shown that this compound regulates cell adhesion molecules such as N-cadherin and vimentin. This compound deficiency leads to increased cell migration due to enhanced expression of integrins and changes in cytoskeletal dynamics .
  • Fibrosis Regulation : this compound plays a role in kidney fibrosis associated with TSC. Its absence has been linked to upregulation of fibrosis markers, indicating its protective role against fibrotic processes in renal tissues .

Case Study 1: Kidney Angiomyolipoma

A study involving patients with TSC demonstrated that this compound deficiency correlates with increased expression of vimentin (a fibrosis marker) and decreased N-cadherin levels. Treatment with rapamycin, an mTOR inhibitor, showed potential in reducing these markers and improving clinical outcomes in TSC patients with renal angiomyolipomas .

Case Study 2: Tumor Response to mTOR Inhibition

In a phase 2 clinical trial assessing the efficacy of sirolimus (another mTOR inhibitor) for treating kidney angiomyolipomas in TSC patients, it was found that 44.4% of participants had a partial response. The mean decrease in tumor size was 29.9%, highlighting the importance of targeting the mTOR pathway influenced by this compound activity .

Research Findings Summary

Study Focus Key Findings Reference
Role in mTOR signalingThis compound acts as a GAP for Rheb, inhibiting mTORC1 activation
Cell migrationLoss of this compound increases migration via integrin upregulation
Kidney fibrosisThis compound deficiency linked to increased fibrosis markers; rapamycin treatment shows promise
Tumor responseSirolimus shows efficacy in reducing tumor size related to this compound's mTOR regulation

Properties

CAS No.

2501-37-3

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide

InChI

InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6+

InChI Key

SZCZSKMCTGEJKI-VOTSOKGWSA-N

SMILES

COC1=CC=C(C=C1)C=CNC=O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/NC=O

Canonical SMILES

COC1=CC=C(C=C1)C=CNC=O

Key on ui other cas no.

53643-53-1
2501-37-3

Synonyms

tuberin
tuberous sclerosis 2 protein
tuberous sclerosis complex 2 protein

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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